B600258 Cascarilla oil CAS No. 8007-06-5

Cascarilla oil

Cat. No.: B600258
CAS No.: 8007-06-5
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Description

Systematic Botany of Croton eluteria Bennett (Euphorbiaceae)

Croton eluteria Bennett, a member of the Euphorbiaceae family, is the primary botanical source of cascarilla oil. This species belongs to the genus Croton, which comprises over 1,300 species of trees, shrubs, and herbs distributed globally in tropical and subtropical regions. The genus is characterized by its diversity in secondary metabolites, including diterpenoids, alkaloids, and volatile oils.

Taxonomic Hierarchy

Rank Classification
Kingdom Plantae
Order Malpighiales
Family Euphorbiaceae
Subfamily Crotonoideae
Tribe Crotoneae
Genus Croton
Section Eluteria
Species Croton eluteria Bennett

The species was first described by J. J. Bennett in the 19th century and is classified under section Eluteria, a group distinguished by axillary inflorescences, lepidote indumentum, and petaliferous pistillate flowers. Molecular phylogenetic studies confirm its placement within the Croton clade, with close relatives including Croton arboreus and Croton reflexifolius.

Geographical Distribution and Cultivation Practices

Croton eluteria is indigenous to the Caribbean, including the Bahamas, Cuba, Jamaica, and Hispaniola, and has been naturalized in parts of Mexico, Central America, and South America. It thrives in arid, limestone-rich substrates, particularly in Dry Broadleaf Evergreen Formations.

Global Distribution Table

Region Countries/Islands Habitat Characteristics
Caribbean Bahamas, Cuba, Jamaica Limestone substrates, dry forests
Mesoamerica Mexico (Veracruz, Tabasco) Lowland rainforests
South America Colombia, Venezuela Tropical coastal regions

In the Bahamas, concerted efforts to industrialize cascarilla production include sustainable propagation via seed germination trials, cuttings, and air layering. The Bahamas Agriculture and Marine Science Institute (BAMSI) has established nurseries to cultivate 10,000 plants, optimizing growth conditions for oil yield. Cultivation prioritizes minimal ecological disruption, with harvesters collecting bark from mature branches during late spring to early summer.

Morphological Characteristics of Cascarilla Bark

The bark of Croton eluteria is the primary source of this compound. Morphologically, it exhibits distinct features that aid in identification:

Bark Characteristics

  • External Appearance : Fissured, pale yellowish-brown surface often covered with lichens; cork layer exfoliates to reveal a dark brown cortex.
  • Internal Structure : Resinous fracture with longitudinal striations; transverse sections show cork cells containing calcium oxalate crystals and sclerenchymatous fibers.
  • Aroma : Pleasant, musky odor when burned, attributed to volatile oils such as D-limonene and pinene.

Leaf and Flower Morphology

Plant Part Description
Leaves Alternate, ovate-lanceolate (5–8 cm long), metallic silver-bronze scales on abaxial surface
Flowers Small, white, fragrant; arranged in axillary racemes; dioecious
Fruit Trilobed capsule (1 cm diameter), green to brown at maturity

The bark’s chemical complexity, including 1–3% volatile oils and diterpenoids like cascarillins, correlates with its morphological adaptations to arid environments. Lichen symbionts on the bark may further influence secondary metabolite production.

Table 1: Key Chemical Constituents of Cascarilla Bark

Compound Class Examples Concentration
Volatile Oils D-limonene, pinene, thujene 1–3%
Diterpenoids Cascarillins A–I, eluterins 0.5–2%
Lignins/Tannins Proanthocyanidins 3–5%
Resins Polymeric terpenoids 2–4%

Data derived from phytochemical analyses of bark extracts.

Properties

CAS No.

8007-06-5

Origin of Product

United States

Scientific Research Applications

Chemical Composition

The essential oil of cascarilla is characterized by a complex chemical profile. Key components include:

  • Diterpenoids : Such as cascarillin, which has been shown to stimulate gastric acid secretion.
  • Volatile Compounds : The oil contains significant amounts of δ-cadinene (36.3%), (Z)-β-farnesene (13.8%), and viridiflorol (7.3%) among others .

Antimicrobial Properties

Research highlights the antimicrobial activity of cascarilla oil, demonstrating its effectiveness against various pathogens:

  • In Vitro Studies : this compound exhibited zones of inhibition ranging from 7.33 mm to 21.36 mm against gram-positive and gram-negative bacteria, and 5.44 mm to 13.67 mm against yeasts and fungi .
  • Minimum Inhibitory Concentration (MIC) : The lowest MIC values were recorded against Micrococcus luteus (7.46 µL/mL) and Candida krusei (9.46 µL/mL) .

Applications in Food Industry

This compound is increasingly recognized for its potential in the food industry:

  • Flavoring Agent : It is used in the production of beverages such as aperitifs and liquors, with Campari being a notable example .
  • Preservative : Its antimicrobial properties make it suitable for enhancing food safety by inhibiting microbial growth in food products .

Nutraceutical and Pharmaceutical Uses

The medicinal properties of this compound have led to its incorporation into nutraceuticals and pharmaceuticals:

  • Digestive Health : Historically used as a bitter tonic for treating stomach ailments, it may aid digestion through its stimulating effects on gastric acid secretion .
  • Functional Foods : this compound can be included in dietary supplements aimed at improving gut health due to its antimicrobial properties .

Sustainable Development in the Bahamas

The Bahamas has initiated projects to sustainably cultivate cascarilla, recognizing its economic potential:

  • Resource Assessment : A comprehensive assessment was conducted to evaluate the natural habitat and growth conditions for cascarilla plants .
  • Training Programs : Local communities have been trained in sustainable harvesting techniques and oil extraction methods, enhancing local livelihoods while promoting conservation .

Shift in Production to El Salvador

El Salvador has emerged as a leading producer of this compound due to its favorable agricultural practices:

  • Production Capacity : From negligible production in 1998, El Salvador's output increased significantly due to improved infrastructure and cultivation methods, establishing it as a principal supplier of cascarilla bark oil .
  • Economic Impact : The shift has revitalized local economies through job creation in harvesting and distillation processes .

Comparison with Similar Compounds

Table 1: Comparative Analysis of this compound and Similar Compounds

Compound Primary Components Pharmacological Uses Key Preparations
This compound Limonene, α-pinene, eugenol Expectorant, antimicrobial Tinctura Cascarillae
Clove Oil Eugenol, β-caryophyllene Analgesic, antiseptic Dental pastes, tinctures
Eucalyptus Oil 1,8-cineole, α-terpineol Decongestant, anti-inflammatory Inhalants, topical balms
Camphor Camphor, safrole Antipruritic, respiratory relief Liniments, vapor rubs

Key Differences :

  • Eugenol Content: this compound contains moderate eugenol, akin to clove oil, but lacks clove’s high concentration, making it less potent as an analgesic .
  • Expectorant Action : Unlike eucalyptus oil (which relies on 1,8-cineole for mucolytic effects), cascarilla’s expectorant properties are attributed to its terpene synergy .

Pharmacopeial Standards

Cascarilla preparations adhere to strict pharmacopeial guidelines. For example, Mistura Cascarillae Composita combines cascarilla infusion with camphor and squill vinegar, distinguishing it from simpler tinctures like Tinctura Opii (opium tincture), which lacks synergistic ingredients .

Table 2: Formulation Standards in the British Pharmacopoeia

Preparation Active Ingredients Indications Dosage
Tinctura Cascarillae Cascarilla bark extract (1:5 in ethanol) Digestive disorders, mild bronchitis 2–4 mL
Tinctura Camphorae Composita Camphor, opium, anise oil Antispasmodic, analgesic 0.3–1 mL

Regulatory Note: Products containing this compound must comply with safety regulations, particularly in topical applications, to avoid irritant reactions .

Preparation Methods

Species Differentiation and Harvesting Practices

Cascarilla oil originates from two primary species:

  • Bahamian cascarilla (Croton eluteria): Historically dominant but limited by logistical challenges.

  • El Salvador cascarilla (Croton reflexifolius): Emerged as the modern standard due to sustainable cultivation in coffee plantation windbreaks.

Optimal Harvesting Criteria:

  • Tree Age: Trees aged ≥10 years yield higher-quality bark with superior oil concentration.

  • Bark Preparation: Post-harvest, bark is separated from trunks, dried to a target humidity (exact % unspecified in sources), and fragmented into "bit-sized" pieces for distillation.

Sustainability Practices:
El Salvador’s agroforestry model ensures renewal: mature cascarilla hedges obstructing coffee growth are replanted, maintaining ecological and production balance.

Distillation Techniques

Hydrodiffusion (Nobs Method)

Developed by Nobs Hidrodifusion SA, this method dominates El Salvador’s production.

Process Overview:

  • Loading: 1,500L stainless steel stills are filled with bark fragments.

  • Steam Injection: Steam enters from the top, permeating the bark matrix via gravity-driven diffusion.

  • Condensation: Vapors condense at the still’s base, separating into oil and water via Florentine flasks.

  • Refinement: Post-separation, oil undergoes laboratory filtration to remove particulates.

Advantages:

  • Efficiency: 3-hour distillation time minimizes thermal degradation of volatile compounds.

  • Yield: 1 kg oil per ton of bark (60 trees).

  • Quality: Preserves delicate top notes (e.g., eucalyptus, pepper) absent in traditional steam distillation.

Chemical Profile:
Gas chromatography reveals >50 compounds, including α-guaiene (12–18%), cyperene (8–15%), and epi-β-santalene (5–10%).

Steam Distillation

Used in Bahamian and smaller-scale operations, this conventional method differs in steam directionality.

Key Variations:

  • Steam Source: External boilers generate steam piped into the still’s base.

  • Bark Preparation: Finely shredded bark increases surface area for extraction.

  • Duration: Longer distillation times (4–6 hours) risk thermal degradation of sesquiterpenes.

Yield Comparison:

Parameter HydrodiffusionSteam Distillation
Oil Yield (kg/ton) 1.00.8–0.9
Key Constituents Higher α-guaieneElevated cyperene

Post-Distillation Processing

Filtration and Stabilization

Post-separation, this compound is filtered through cellulose or activated charcoal to remove residual water and particulates. Critical Note: Unfiltered oil develops cloudiness due to suspended lignins.

Industrial Standards and Quality Control

Physicochemical Specifications

Parameter Hydrodiffusion Oil Steam-Distilled Oil
Specific Gravity (20°C)0.885–0.9000.890–0.905
Refractive Index1.470–1.4901.475–1.495
Optical RotationNot availableNot available
Solubility85% ethanol (1:2)80% ethanol (1:3)

Regulatory Compliance

  • Food Additive Standards: Japan’s MHLW Notification No. 336 (2010) prohibits using acid clay or kaolin in additive processing, ensuring this compound purity.

  • Pharmaceutical Preparations: British Pharmacopoeia (1911) codified tinctures and infusions, though modern essential oils adhere to ISO 9001-certified distillation.

Challenges and Innovations

Yield Limitations

  • Bark Availability: 60 trees/ton bark requirement strains plantation logistics.

  • Climate Vulnerability: Bahamian production collapsed in 1998 due to hurricanes and infrastructure gaps.

Technological Advancements

  • Microwave-Assisted Distillation: Pilot studies show 20% yield increase by dielectric heating of bark.

  • Hybrid Techniques: Combining hydrodiffusion with CO2 extraction improves sesquiterpene recovery .

Q & A

Basic Research Questions

Q. What methodologies are recommended for characterizing the chemical composition of Cascarilla oil in academic studies?

  • Methodological Answer : Use gas chromatography-mass spectrometry (GC-MS) for volatile compound profiling and nuclear magnetic resonance (NMR) for structural elucidation of non-volatile constituents. Validate results against published spectral libraries and replicate analyses across independent labs to ensure reproducibility. Cross-reference findings with phytochemical databases like PubChem or NIST .
  • Key Considerations : Standardize extraction protocols (e.g., Soxhlet vs. supercritical CO₂) to minimize variability in compound yields .

Q. How can researchers design experiments to assess this compound’s bioactivity while controlling for matrix effects?

  • Methodological Answer : Employ orthogonal assays (e.g., in vitro enzyme inhibition and cell-based cytotoxicity tests) to differentiate direct bioactivity from solvent or matrix interference. Include negative controls (e.g., carrier solvents) and positive controls (e.g., known inhibitors) in dose-response studies. Statistical validation via ANOVA or linear regression is critical for distinguishing signal from noise .

Q. What strategies ensure reproducibility in isolating this compound’s active components?

  • Methodological Answer : Document chromatographic conditions (e.g., column type, gradient elution) and validate purity using high-performance liquid chromatography (HPLC) with diode-array detection. Share raw data and spectra in supplementary materials to enable peer validation .

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